molecular formula C16H15ClN2OS B5713025 N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide

N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide

Cat. No. B5713025
M. Wt: 318.8 g/mol
InChI Key: OMDKIHMXNBQQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, commonly known as CDC25A inhibitor, is a chemical compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of the CDC25A protein, which is a key regulator of the cell cycle and has been implicated in the development and progression of various types of cancer.

Mechanism of Action

CDC25A inhibitor works by binding to the active site of the CDC25A protein and inhibiting its activity. This prevents the protein from dephosphorylating and activating the cyclin-dependent kinases (CDKs) that are required for cell cycle progression. As a result, the cell cycle is arrested and cell proliferation is inhibited.
Biochemical and Physiological Effects:
CDC25A inhibitor has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and has been shown to inhibit tumor growth in animal models. It also has anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of CDC25A inhibitor is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the cell cycle and its regulation in cancer cells. However, one limitation of CDC25A inhibitor is that it can be toxic to normal cells at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for research on CDC25A inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in clinical trials. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to CDC25A inhibitor therapy. Additionally, there is interest in exploring the use of CDC25A inhibitor in combination with other therapies, such as chemotherapy or targeted therapy, to enhance its anti-tumor activity.

Synthesis Methods

The synthesis of CDC25A inhibitor involves several steps, starting with the reaction between 3,4-dimethylbenzoic acid and thionyl chloride to form 3,4-dimethylbenzoyl chloride. This is then reacted with 3-chloroaniline to produce N-{[(3-chlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide.

Scientific Research Applications

CDC25A inhibitor has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various types of cancer, including breast, prostate, and colon cancer. It works by inhibiting the activity of the CDC25A protein, which is overexpressed in many types of cancer and plays a key role in promoting cell proliferation and survival.

properties

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-10-6-7-12(8-11(10)2)15(20)19-16(21)18-14-5-3-4-13(17)9-14/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDKIHMXNBQQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

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